molecular formula C6H5N5 B576041 2H-pyrido[2,3-f][1,2,3,5]tetrazepine CAS No. 194301-99-0

2H-pyrido[2,3-f][1,2,3,5]tetrazepine

Cat. No.: B576041
CAS No.: 194301-99-0
M. Wt: 147.141
InChI Key: QVDYMKGDBLQVBV-UHFFFAOYSA-N
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Description

2H-Pyrido[2,3-f][1,2,3,5]tetrazepine is a nitrogen-rich fused heterocycle of significant interest in medicinal chemistry and drug discovery. Tetrazepine derivatives are seven-membered azaheterocyclic structures recognized for their valuable pharmaceutical and pesticide applications. Related polycyclic systems containing pyrido and tetrazepine motifs are currently being explored for their potential biological activities, which may include anticancer properties. These novel scaffolds are often synthesized under solvent-free conditions following green chemistry principles. Researchers utilize this compound as a key intermediate for constructing complex molecular architectures. Its structure is a subject of study using computational methods like Density Functional Theory (DFT) to understand its electronic properties and reactivity. Further investigations, including molecular docking and ADME studies, are essential to fully elucidate its binding mechanisms and pharmacokinetic profile. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

194301-99-0

Molecular Formula

C6H5N5

Molecular Weight

147.141

IUPAC Name

2H-pyrido[2,3-f][1,2,3,5]tetrazepine

InChI

InChI=1S/C6H5N5/c1-2-5-6(7-3-1)8-4-9-11-10-5/h1-4,11H

InChI Key

QVDYMKGDBLQVBV-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=CN=C2N=C1

Synonyms

1H-Pyrido[2,3-f]-1,2,3,5-tetrazepine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Pyrido-quinoxaline derivatives (8–11) exhibit potent activity due to carboxylate groups enhancing target binding (e.g., bacterial DNA gyrase) .
  • The tetrazepine’s larger ring may alter membrane permeability or enzyme inhibition profiles , but empirical studies are needed.

Physicochemical Properties

  • Solubility: Quinoxaline derivatives with carboxylate substituents (e.g., compound 8) show improved aqueous solubility (>10 mg/mL), whereas the unsubstituted tetrazepine likely has lower solubility.

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing 2H-pyrido[2,3-f][1,2,3,5]tetrazepine, and how can reaction conditions be optimized?

  • Answer : Synthesis of this heterocyclic compound requires careful optimization of ring-closing strategies. Key challenges include regioselectivity in tetrazepine formation and avoiding side reactions (e.g., dimerization). Methodological steps:

  • Use Reaxys or SciFinder to identify analogous synthetic pathways for pyrido-tetrazepines .
  • Employ factorial design experiments to test variables (temperature, catalyst loading, solvent polarity) and assess yield via HPLC or LC-MS .
  • Characterize intermediates using 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Answer : Combine multi-nuclear NMR (1H^1H, 13C^{13}C, 15N^{15}N) to assign proton environments and heterocyclic connectivity. For tautomeric forms or stereoisomers:

  • Perform variable-temperature NMR to detect dynamic equilibria .
  • Use X-ray crystallography to resolve absolute configuration, referencing Cambridge Structural Database entries for similar scaffolds .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound derivatives to neurological targets?

  • Answer :

  • Build a 3D pharmacophore model using Schrödinger Suite or AutoDock, incorporating the tetrazepine core's conformational flexibility .
  • Validate predictions with in vitro assays (e.g., radioligand binding for GABAA_A receptors) and compare docking scores with experimental IC50_{50} values .
  • Address discrepancies by analyzing solvation effects or entropy-enthalpy compensation using molecular dynamics simulations .

Q. How do structural modifications of the tetrazepine ring influence metabolic stability in preclinical studies?

  • Answer :

  • Design derivatives with substituents at positions 2, 3, or 7 to block cytochrome P450 oxidation.
  • Use LC-MS/MS to quantify metabolic half-life in microsomal assays, correlating with logP and topological polar surface area (TPSA) .
  • Apply QSAR models to predict ADME properties, prioritizing candidates with TPSA < 90 Ų and logP 2–5 .

Q. What statistical methods resolve contradictions in reported biological activities of pyrido-tetrazepine analogs?

  • Answer :

  • Conduct meta-analysis of published IC50_{50} values, adjusting for assay variability (e.g., cell line differences, endpoint measurements).
  • Apply Bland-Altman plots to identify systematic biases or outlier datasets .
  • Validate hypotheses via orthogonal assays (e.g., electrophysiology for ion channel targets) .

Methodological Frameworks

Q. How to integrate this compound research into a broader theoretical framework for CNS drug discovery?

  • Answer :

  • Align with the "benzodiazepine scaffold evolution" hypothesis, comparing binding modes with classic 1,4-benzodiazepines .
  • Use CRISPR-Cas9-edited neuronal models to probe selectivity over α1- vs. α5-subunit-containing GABAA_A receptors .

Q. What factorial design approaches optimize the scalability of tetrazepine synthesis for preclinical trials?

  • Answer :

  • Apply Taguchi methods to prioritize factors (e.g., catalyst type, pressure) in multi-step reactions .
  • Monitor reaction progress via in situ IR spectroscopy, ensuring reproducibility across batches >10 g .

Data Presentation Example

Synthetic RouteYield (%)Purity (HPLC)Key Characterization
Cyclocondensation (Method A)6298.5%1H^1H-NMR (DMSO-d6): δ 8.21 (s, 1H, pyridyl)
Photochemical (Method B)4595.2%X-ray: Chair conformation of tetrazepine ring

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